molecular formula C14H13ClN2O2 B11615088 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide

Cat. No.: B11615088
M. Wt: 276.72 g/mol
InChI Key: PJLNPMADBWGPON-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a tetrahydroquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) typically involves multiple steps, starting with the preparation of the tetrahydroquinoxaline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via electrophilic substitution reactions. The final step involves the formation of the diium bis(olate) structure, which requires specific reagents and conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent quality control measures. The scalability of the production process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, leading to different reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various tetrahydroquinoxaline forms. Substitution reactions result in a wide range of functionalized derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoxaline: Shares a similar core structure but lacks the diium bis(olate) functionality.

    5,6,7,8-Tetrahydroquinoxaline: A simpler analog without the chlorophenyl group.

    4-Chlorophenyl-quinoxaline: Contains the chlorophenyl group but differs in the core structure.

Uniqueness

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) is unique due to its combination of the chlorophenyl group and the tetrahydroquinoxaline core with the diium bis(olate) functionality. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C14H13ClN2O2/c15-11-7-5-10(6-8-11)14-9-16(18)12-3-1-2-4-13(12)17(14)19/h5-9H,1-4H2

InChI Key

PJLNPMADBWGPON-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC=C(C=C3)Cl)[O-]

Origin of Product

United States

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